molecular formula C10H19N3 B1444519 5-ethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine CAS No. 1543192-11-5

5-ethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine

Cat. No. B1444519
M. Wt: 181.28 g/mol
InChI Key: ZYRMPGFMFDNBFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C10H19N3 and a molecular weight of 181.28 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 5-ethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine is 1S/C10H19N3/c1-4-8(5-2)13-10(6-3)9(11)7-12-13/h7-8H,4-6,11H2,1-3H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-ethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine is a liquid at room temperature . It has a molecular weight of 181.28 .

Scientific Research Applications

Heterocyclic Compounds Synthesis

  • Building Blocks for Heterocyclic Compounds: Pyrazoline derivatives, such as those related to 5-ethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine, are valuable as building blocks for synthesizing a variety of heterocyclic compounds. This includes the generation of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, showcasing the compound’s versatility in synthetic organic chemistry (Gomaa & Ali, 2020).

Liquid Crystal Research

  • Methylene-Linked Liquid Crystal Dimers: Research into methylene-linked liquid crystal dimers, including those with pyrazoline structures, reveals the formation of unique nematic phases. This suggests potential applications in materials science and the development of advanced liquid crystal displays (Henderson & Imrie, 2011).

Anticancer Agents

  • Development of Anticancer Agents: The synthesis and exploration of pyrazoline derivatives have been highlighted for their significant biological effects, including anticancer activity. This positions such compounds as potential candidates for developing new therapeutic agents (Ray et al., 2022).

Catalysis and Green Chemistry

  • Catalytic Applications: The use of hybrid catalysts in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, involving pyrazoline derivatives, showcases the role of these compounds in facilitating chemical transformations. This underscores their importance in catalysis and green chemistry (Parmar et al., 2023).

Therapeutic Applications

  • Therapeutic Applications: Pyrazolines are identified as significant heterocyclic compounds with a variety of biological properties, including antimicrobial, anti-inflammatory, and analgesic effects. This broad therapeutic potential indicates the importance of pyrazoline derivatives in pharmaceutical research (Shaaban et al., 2012).

properties

IUPAC Name

5-ethyl-1-pentan-3-ylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-4-8(5-2)13-10(6-3)9(11)7-12-13/h7-8H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRMPGFMFDNBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C(CC)CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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